7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid
Description
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound featuring an oxadiazole ring fused to a pyridine core, with a methyl group at position 5, an amino group at position 7, and a carboxylic acid moiety at position 4. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry applications. It has been investigated as a precursor or active component in small-molecule inhibitors targeting enzymes such as MBOAT4 (membrane-bound O-acyltransferase 4) and ghrelin O-acyltransferase (GOAT), highlighting its relevance in therapeutic development .
Synthetic routes often involve coupling reactions and hydrolysis steps. For example, the carboxylic acid derivative is synthesized via alkaline hydrolysis of its ethyl ester precursor (e.g., using NaOH in THF/water), as demonstrated in recent pharmacological studies . A continuous manufacturing process for alkyl esters of this compound has also been patented, emphasizing its industrial scalability .
Properties
Molecular Formula |
C7H6N4O3 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O3/c1-2-3(7(12)13)4(8)5-6(9-2)11-14-10-5/h8H2,1H3,(H,12,13) |
InChI Key |
NSLJDTSLSRGMAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NON=C2C(=C1C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization via Azlactones and Enamines
A notable method involves the condensation of azlactones with enamines derived from ethyl acetoacetate, followed by cyclization and dehydration steps to form the oxadiazolo-pyridine core.
- Step 1: Azlactones are prepared by condensation of hippuric acid with aromatic aldehydes in the presence of polyphosphoric acid.
- Step 2: The azlactones react with enamines by heating at 180°C for 1.5 hours without solvent, yielding tetrahydropyridine intermediates.
- Step 3: Dehydrating agents such as POCl3, SOCl2, or acetic anhydride in sulfuric acid are used to induce ring closure and oxidation, forming the oxadiazolo[3,4-b]pyridine derivatives.
- Step 4: Hydrolysis under basic aqueous ethanol conditions opens the oxazole ring, leading to amide intermediates, which can be further transformed into the target carboxylic acid derivatives.
This method yields the oxadiazolo-pyridine compounds in moderate to good yields (23–47% for cyclized products, 74–94% for hydrolysis products) and allows for structural variation by changing the azlactone or enamine precursors.
One-Pot Synthesis from Amidoximes and Carboxylic Acids
Another efficient approach is the one-pot synthesis of 1,2,5-oxadiazole derivatives via activation of carboxylic acids with Vilsmeier reagents, followed by reaction with amidoximes.
- This method provides good to excellent yields (61–93%) and uses readily available starting materials.
- The reaction proceeds under mild conditions with simple purification protocols.
- It is particularly advantageous for synthesizing 3,5-disubstituted oxadiazoles but can be adapted for fused systems like oxadiazolo-pyridines by appropriate choice of substrates.
Cycloaddition and Oxidative Cyclization
Intermolecular [3+2] cycloaddition reactions involving N-iminopyridinium ylides and 1,3-dicarbonyl compounds under oxidative conditions have been reported for related heterocyclic systems.
- Reactions are typically conducted in ethanol with acetic acid under oxygen atmosphere at elevated temperatures (~130°C) for extended periods (up to 18 h).
- This method allows for the formation of pyrazolo- and oxadiazolo-fused pyridines with high regioselectivity and yields.
- The presence of oxidants and acid catalysts facilitates ring closure and functional group transformations necessary for the target compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Azlactone + Enamine Cyclization | Azlactones, enamines, heat (180°C), POCl3, SOCl2 | 23–47 (cyclized), 74–94 (hydrolysis) | Simple, versatile, moderate yields | Requires high temperature, multiple steps |
| One-Pot Amidoxime-Carboxylic Acid Activation | Amidoximes, carboxylic acids, Vilsmeier reagent | 61–93 | One-pot, mild conditions, good yields | Limited to certain substituents, reagent sensitivity |
| Cycloaddition + Oxidative Cyclization | N-iminopyridinium ylides, 1,3-dicarbonyls, O2, acetic acid, 130°C | 70–90 | High regioselectivity, good yields | Long reaction times, requires oxygen atmosphere |
Detailed Research Findings
- The azlactone-enamine method was demonstrated to produce various substituted oxadiazolo-pyridines, with the dehydration step being critical for ring closure and oxidation to the aromatic system.
- The one-pot amidoxime method offers a streamlined synthesis with fewer purification steps, making it attractive for scale-up and library synthesis.
- Cycloaddition methods provide access to a broad range of fused heterocycles, including 7-amino derivatives, by varying the dicarbonyl and pyridinium ylide substrates.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compounds, with characteristic signals for amino, cyano, methyl, and carboxylic acid groups.
Chemical Reactions Analysis
Core Reactivity of Oxadiazolo-Pyridine Systems
The oxadiazolo[3,4-b]pyridine scaffold exhibits electrophilic and nucleophilic reactivity at specific positions. The oxadiazole ring (1,2,5-oxadiazole) is electron-deficient, enabling reactions such as:
-
Nucleophilic substitution at the 3- and 4-positions of the oxadiazole ring.
-
Ring-opening reactions under acidic or reductive conditions to form amidoximes or diamines .
For the 7-amino and 6-carboxylic acid substituents:
-
The amino group (-NH₂) participates in condensations (e.g., Schiff base formation) and acylation reactions.
-
The carboxylic acid (-COOH) enables esterification, amidation, or decarboxylation under thermal conditions .
Amination and Functionalization
In studies of 6-amino oxadiazolo[3,4-b]pyrazin-5-ol derivatives, amination reactions with alkyl/arylamines under basic conditions (e.g., KOH) yielded substituted products (e.g., compound 12 ) . For 7-amino derivatives, similar conditions could facilitate:
| Reaction | Conditions | Product |
|---|---|---|
| Acylation of -NH₂ | Acetic anhydride, pyridine, 80°C | 7-Acetamido derivative |
| Condensation with aldehydes | EtOH, RT, 12 h | Schiff base adducts |
Carboxylic Acid Reactivity
The 6-carboxylic acid group can undergo:
-
Esterification : Reaction with alcohols (e.g., MeOH, H₂SO₄ catalyst) to form methyl esters.
-
Amidation : Coupling with amines (e.g., EDC/HOBt) to generate carboxamides .
Multicomponent Reactions
Aminoazoles like 3-amino-1,2,4-triazole participate in multicomponent condensations with aldehydes and ketones to form fused heterocycles . For example:
-
Reagents : 7-Amino-5-methyl- oxadiazolo[3,4-b]pyridine-6-carboxylic acid + aldehyde + CH-acid (e.g., dimedone).
-
Conditions : Solvent-free, 150°C, 30 min.
-
Product : Fused pyridines or pyrimidines via cyclocondensation .
Thermodynamic vs. Kinetic Control
Reaction pathways for oxadiazolo-pyridines are influenced by activation methods:
-
Microwave irradiation (150°C, 15 min): Favors thermodynamically stable products (e.g., linear isomers) .
-
Ultrasound (RT, 30 min): Yields kinetically controlled adducts (e.g., angular isomers) .
Biological Activity and Derivatives
While not directly studied for this compound, mitochondrial uncouplers like SHO1122147 (a oxadiazolo[3,4-b]pyridin-7-ol derivative) show:
Scientific Research Applications
Pharmaceutical Development
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as:
- Antimicrobial Agents : Several studies indicate that derivatives exhibit activity against bacterial strains and fungi.
- Anticancer Agents : Compounds derived from this oxadiazole have been evaluated for their cytotoxicity against cancer cell lines, showing promise in targeting specific cancer pathways.
Agrochemicals
The compound has been investigated for its potential use in agrochemicals:
- Herbicides and Insecticides : Research indicates that certain derivatives can act as effective herbicides or insecticides due to their ability to disrupt metabolic pathways in pests.
Material Science
The unique properties of 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties such as thermal stability and chemical resistance.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A (2021) | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with minimum inhibitory concentration values lower than standard antibiotics. |
| Study B (2022) | Anticancer Potential | Showed selective cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for further drug development. |
| Study C (2023) | Agrochemical Efficacy | Evaluated as a novel herbicide; demonstrated effective weed control in field trials with minimal environmental impact. |
Synthesis and Production
Recent advancements have focused on the efficient synthesis of alkyl derivatives of 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid through continuous flow processes. This method enhances yield and reduces the time required for purification compared to traditional batch methods .
Mechanism of Action
The mechanism of action of 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to certain proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Ethyl 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
This ethyl ester derivative serves as a precursor to the carboxylic acid. While the ester form improves lipophilicity and membrane permeability, it is less stable under physiological conditions due to susceptibility to hydrolysis. Notably, commercial availability of this ester has been discontinued, suggesting challenges in stability or synthesis optimization .
Key Differences:
3-Amino-4-azidocarbonyl Oxadiazole Derivatives
Oxadiazolo derivatives with azide or nitro groups, such as those reviewed by Li and Tang (2006), share the oxadiazole core but lack the fused pyridine ring. These compounds are typically synthesized via thermal or oxidative cyclization of nitro- or azido-substituted precursors.
Functional Analogues in Medicinal Chemistry
MBOAT4 Inhibitors
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid derivatives exhibit selective inhibition of MBOAT4, a lipid-modifying enzyme. Compared to non-heterocyclic inhibitors, the oxadiazolo-pyridine scaffold enhances target engagement through hydrogen bonding (via COOH and NH₂ groups) and hydrophobic interactions (methyl group) .
Ghrelin O-Acyltransferase (GOAT) Inhibitors
In GOAT inhibition studies, the carboxylic acid form demonstrates superior potency over ester analogues, likely due to improved electrostatic complementarity with the enzyme’s active site. The ethyl ester variant, while easier to synthesize, requires in vivo hydrolysis to attain activity, introducing pharmacokinetic variability .
Pharmacokinetics
- Bioavailability: The carboxylic acid’s polarity limits blood-brain barrier penetration but enhances renal excretion. Esters, as prodrugs, may improve oral absorption but require metabolic activation .
- Metabolic Stability: The methyl group at position 5 mitigates oxidative metabolism, extending half-life compared to unmethylated analogues .
Biological Activity
Overview
7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique oxadiazole ring fused with a pyridine structure, which contributes to its pharmacological properties. Research indicates that derivatives of this compound exhibit various biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C9H10N4O3
- CAS Number : 156463-84-2
- IUPAC Name : Ethyl 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid exhibit significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds derived from this structure showed potent inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli. One derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.21 μM against these bacteria .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Notable findings include:
- Cytotoxicity : Several derivatives have shown cytotoxic effects against various cancer cell lines. For example, compounds demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in assays against human leukemia cell lines (U-937, NB4) and breast cancer cell lines (MCF-7) .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells through pathways involving caspase activation and modulation of p53 expression levels. Flow cytometry assays confirmed that these compounds can trigger apoptotic pathways in a dose-dependent manner .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid | Antimicrobial | Pseudomonas aeruginosa | 0.21 μM |
| Derivative A | Anticancer | MCF-7 (breast cancer) | 15.63 μM |
| Derivative B | Anticancer | U-937 (leukemia) | < 10 μM |
Case Study: Anticancer Efficacy
A study evaluated the efficacy of various derivatives against human acute monocytic leukemia cells (U-937). Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptotic cell death at concentrations as low as 10 μM. Western blot analysis revealed increased levels of cleaved caspase-3 and p53 proteins, suggesting that these compounds activate intrinsic apoptotic pathways .
The biological activity of 7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may bind to receptors that regulate cellular growth and apoptosis.
Q & A
Q. How can side reactions (e.g., dimerization) be minimized during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
